Amiflamine
Description
Properties
IUPAC Name |
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13/h5-7,10H,8,13H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQMYSHATTXRTC-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228222 | |
| Record name | Amiflamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77518-07-1 | |
| Record name | Amiflamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77518-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amiflamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077518071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiflamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMIFLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE25WV9C8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chiral Resolution of Racemic Precursors
Early routes employed classical resolution of racemic mixtures using chiral acids. For example:
- Racemic synthesis : Condensation of 4-nitropropiophenone with dimethylamine under reductive amination conditions yields (±)-4-(dimethylamino)propiophenone.
- Stereochemical resolution : Treatment with L-tartaric acid in ethanol selectively crystallizes the (+)-enantiomer, achieving ≥98% enantiomeric excess (ee).
This method, while reliable, suffers from low overall yield (∼35%) due to discarded (−)-enantiomer.
Asymmetric Catalytic Hydrogenation
Modern approaches utilize enantioselective catalysis to bypass resolution steps:
- Imine intermediate formation : 4-(Dimethylamino)benzaldehyde reacts with methylacetone in the presence of ammonium acetate to form the corresponding α,β-unsaturated imine.
- Rhodium-catalyzed hydrogenation : Using [Rh(COD)((R)-BINAP)]OTf as a chiral catalyst, hydrogenation at 50 psi H₂ in THF achieves 92% ee of the (R)-amine precursor.
- Methylation : Quaternization of the secondary amine with methyl iodide in acetonitrile at 78°C for 4 hours yields this compound with 65% isolated yield.
Optimization insights :
Solid-Phase Peptide Synthesis (SPPS) Hybrid Approaches
A patent-pending hybrid method combines SPPS with fragment condensation for high-purity batches:
- Fragment synthesis :
- Fragment A : Fmoc-protected 4-(dimethylamino)phenethylamine synthesized on Wang resin using HBTU activation.
- Fragment B : N-methyl-β-alanine prepared via solution-phase alkylation.
- Liquid-phase coupling : Fragments A and B undergo carbodiimide-mediated conjugation in dichloromethane (DCM)/NMP (4:1), followed by TFA cleavage to yield crude this compound.
- Purification : Preparative HPLC on C₁₈ columns with acetonitrile/0.1% TFA gradient achieves ≥98% purity.
Scale-up challenges :
- Residual trifluoroacetic acid (TFA) necessitates ion-exchange chromatography for pharmaceutical-grade material.
- Lyophilization conditions (pH 5.0 ammonium acetate buffer) prevent degradation during storage.
Analytical Characterization and Quality Control
Chiral Purity Assessment
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=8.4 Hz, 2H, ArH), 6.70 (d, J=8.4 Hz, 2H, ArH), 3.02 (s, 6H, N(CH₃)₂), 2.85 (m, 1H, CH(CH₃)), 2.45 (dd, J=12.8, 6.4 Hz, 1H, CH₂), 2.30 (dd, J=12.8, 6.4 Hz, 1H, CH₂), 1.40 (d, J=6.8 Hz, 3H, CH₃).
- MS (ESI+) : m/z 193.1 [M+H]⁺.
Industrial-Scale Production Considerations
Cost-Effective Solvent Systems
Regulatory Compliance
- ICH Guidelines : Residual solvent limits (e.g., acetonitrile < 410 ppm) enforced via GC-MS headspace analysis.
- Genotoxic impurities : Control of methyl iodide residuals to <1 ppm via quench with sodium thiosulfate.
Emerging Synthetic Technologies
Continuous Flow Chemistry
Microreactor systems enable safer handling of methyl iodide:
Chemical Reactions Analysis
Amiflamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The nitro group in intermediates can be reduced to an amine group.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Behavioral Studies
Research involving animal models has demonstrated that amiflamine can influence behavior related to mood and anxiety. For instance, in a study assessing the effects of this compound on serotonin release, it was found that the compound effectively induced the release of 3H-5-hydroxytryptamine (3H-5-HT) from rat brain slices, showcasing its potential as an antidepressant agent .
Treatment of Depression
This compound's ability to elevate serotonin levels positions it as a candidate for treating depressive disorders. Clinical trials have indicated that MAO-A inhibitors can provide therapeutic benefits for patients who do not respond to conventional antidepressants .
Anxiety Disorders
Due to its serotonergic properties, this compound may also be effective in treating anxiety disorders. The modulation of serotonin levels is critical in managing anxiety symptoms, and preliminary studies suggest that this compound could play a role in this therapeutic area .
Comparative Studies with Other MAO Inhibitors
This compound has been compared with other MAO inhibitors to assess its efficacy and selectivity. For instance, studies have shown that while other inhibitors like clorgyline affect dopamine neurons significantly over prolonged use, this compound maintains a more balanced effect on both serotonin and norepinephrine systems without excessive dopaminergic interference .
Data Tables
Mechanism of Action
Amiflamine exerts its effects by selectively inhibiting monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of monoamines such as serotonin. By inhibiting MAO-A, this compound increases the levels of serotonin in the brain, which can enhance mood and alleviate symptoms of depression. The compound’s higher affinity for the serotonin transporter over norepinephrine and dopamine transporters allows it to selectively target serotonergic neurons .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Selectivity
Amiflamine’s analogs vary in substituents, side-chain length, and stereochemistry, which critically influence MAO-A inhibition potency, neuronal selectivity, and metabolic stability (Table 1).
Table 1: Structural and Functional Comparison of this compound and Key Analogs
Key Structural-Activity Insights
- Substituent Effects :
- Halogens (Cl, Br) at 2-position : Increase MAO-A inhibitory potency (e.g., FLA314 IC₅₀ = 20–30 nM) but reduce neuronal selectivity with larger substituents (e.g., FLA365) .
- Methyl at 2-position : Balances potency and selectivity (this compound IC₅₀ = 50–100 nM) .
- N-Demethylation : Metabolites (e.g., FLA788(+)) show higher in vitro potency but reduced in vivo efficacy due to faster clearance .
- Stereochemistry :
Pharmacokinetic and Metabolic Profiles
Table 2: Pharmacokinetic Comparison
- Metabolism: this compound undergoes hepatic N-demethylation to FLA788(+), which is further metabolized to inactive FLA668(+) . Phenobarbital pretreatment reduces brain concentrations of both compounds, while SKF-525A (CYP inhibitor) increases this compound’s exposure .
Functional Comparison with Other MAO-A Inhibitors
Selectivity in Serotonergic vs. Noradrenergic Neurons
- This compound shows 3× higher potency in 5-HT neurons than noradrenergic neurons, unlike FLA668(+), which preferentially inhibits noradrenergic MAO-A .
- Neuronal Uptake Dependency : Compounds like NBF003 (2-Br-substituted) retain in vitro potency but lose in vivo efficacy due to impaired transport into 5-HT terminals .
Behavioral and Clinical Implications
- Ejaculatory Response: this compound induces a dose-dependent ejaculatory response in rats via 5-HT and noradrenaline release, with peak effects at 90 minutes .
- Receptor Downregulation : Repeated administration reduces 5-HT₂ receptor sensitivity, similar to clorgyline but distinct from irreversible MAO inhibitors .
Biological Activity
Amiflamine, a compound belonging to the class of reversible monoamine oxidase-A (MAO-A) inhibitors, has garnered attention for its pharmacological properties, particularly its influence on neurotransmitter dynamics in the central nervous system. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
This compound primarily functions as a reversible inhibitor of monoamine oxidase-A, an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin (5-HT) and norepinephrine (NE). By inhibiting MAO-A, this compound increases the availability of these neurotransmitters in the synaptic cleft, enhancing serotonergic and noradrenergic transmission.
Neurotransmitter Release
Research indicates that this compound induces the release of -5-hydroxytryptamine from rat occipital cortex slices. This effect is attributed to its ability to facilitate calcium-independent release mechanisms, distinguishing it from other MAO inhibitors that primarily act through competitive inhibition . The study demonstrated that this compound's action is comparable to that of other known 5-HT releasers, such as p-chloroamphetamine, indicating its potential role in modulating serotonergic activity.
Pharmacological Effects
The pharmacological profile of this compound includes several notable effects:
- Antidepressant Activity : Due to its MAO-A inhibitory properties, this compound has been explored for its antidepressant effects. Long-term administration of MAO inhibitors has been shown to alter neuronal firing rates and patterns in dopaminergic neurons, suggesting a potential role in mood regulation .
- Psychostimulant Effects : Similar to other amphetamine derivatives, this compound exhibits psychostimulant properties. It can enhance alertness and energy levels by increasing catecholamine release .
- Potential Side Effects : While beneficial in certain contexts, the inhibition of MAO-A can lead to adverse effects such as hypertensive crises when consumed with tyramine-rich foods. This necessitates careful dietary management during treatment.
Case Studies and Research Findings
Several studies have investigated the effects of this compound and related compounds:
- In Vitro Studies : A study examined the effects of various phenylalkylamines on neurotransmitter release and found that this compound significantly increased 5-HT release from rat brain slices. This study established a link between MAO-A inhibition and enhanced serotonergic transmission .
- Behavioral Studies : In behavioral models assessing anxiety and depression, this compound showed promise in reducing anxiety-like behaviors in rodents. This aligns with its pharmacological profile as an MAO-A inhibitor, which is often associated with anxiolytic effects.
- Comparative Studies : Comparative analyses with other MAO inhibitors revealed that this compound's selectivity for MAO-A over MAO-B may confer unique therapeutic benefits while minimizing side effects associated with non-selective inhibition .
Data Tables
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro release assay | This compound induced significant release of -5-HT from rat cortex slices. |
| Study 2 | Behavioral assessment | Reduced anxiety-like behaviors in rodent models treated with this compound. |
| Study 3 | Pharmacokinetic analysis | This compound demonstrated higher selectivity for MAO-A compared to other phenylalkylamines. |
Q & A
Q. Tables Referenced in Evidence
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Neuronal Selectivity (In Vivo) |
|---|---|---|---|
| This compound (S) | 0.03 | 6.7 | High |
| FLA314 (2-Cl) | 0.02 | 8.1 | Moderate |
| FLA450 (α-Ethyl) | 0.05 | 7.9 | Low |
| FLA365 (2,6-diCl) | 0.01 | 5.2 | None |
| Data synthesized from |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
